Enhanced Lipophilicity from Diethylsulfamoyl Moiety vs. Unsubstituted Sulfamoyl Analog
The presence of the diethylamino group on the sulfamoyl moiety significantly increases the compound's calculated lipophilicity compared to the primary sulfamoyl analog. This is a crucial property for influencing membrane permeability and target binding in biological systems [1].
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | Molecular weight of 304.79 g/mol and presence of two ethyl groups on the sulfamoyl nitrogen. |
| Comparator Or Baseline | 2-Chloro-N-(4-sulfamoylphenyl)acetamide (CAS 14949-01-0), which lacks the two ethyl substituents on the sulfamoyl group. |
| Quantified Difference | The diethyl substitution adds an estimated 56 atomic mass units (from four additional carbons and eight hydrogens) and increases the calculated logP (cLogP) by a significant margin compared to the unsubstituted analog, consistent with the established Hansch principle for alkyl substitution. |
| Conditions | Structural comparison and established medicinal chemistry principles for sulfonamide lipophilicity [1]. |
Why This Matters
For procurement decisions in medicinal chemistry, the increased lipophilicity of this specific compound is a design feature that cannot be replicated by the primary sulfamoyl analog, directly impacting a lead compound's ADME profile.
- [1] Lahtinen, M., Kudva, J., Hegde, P., Bhat, K., Kolehmainen, E., Nonappa, V., & Naral, D. (2013). Synthesis, Characterization, Thermal and Antimicrobial studies of N-substituted Sulfanilamide derivatives. Journal of Molecular Structure, 1048, 1-10. View Source
